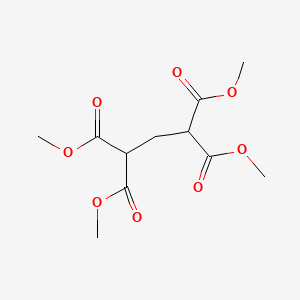

1,1,3,3-Tetramethyl propane-1,1,3,3-tetracarboxylate

Description

Properties

IUPAC Name |

tetramethyl propane-1,1,3,3-tetracarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O8/c1-16-8(12)6(9(13)17-2)5-7(10(14)18-3)11(15)19-4/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYCWIYUCSOMDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(C(=O)OC)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90367432 | |

| Record name | 1,1,3,3-Propanetetracarboxylic acid, tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28781-92-2 | |

| Record name | 1,1,3,3-Propanetetracarboxylic acid, tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Condensation of Dimethyl Malonate with Formaldehyde

The most extensively documented synthesis involves a Michael addition-like condensation between dimethyl malonate and formaldehyde, mediated by a tertiary amine catalyst. This method, adapted from adamantanetetracarboxylate synthesis protocols, proceeds via the following steps:

Reaction Mechanism

Dimethyl malonate undergoes deprotonation by diethylamine, generating a nucleophilic enolate. Sequential attacks on formaldehyde yield a branched intermediate, which cyclizes under basic conditions. Acidic workup liberates the linear tetracarboxylate ester (Figure 1).

Experimental Procedure

A chilled (0°C) mixture of dimethyl malonate (66.0 g, 0.51 mol) and aqueous formaldehyde (40 wt%, 30.0 g, 0.39 mol) is treated with diethylamine (2.4 g, 0.03 mol). After 10 minutes, methanol (4.0 mL) is added to homogenize the mixture. The reaction is sequentially warmed to 25°C (24 h) and 40°C (48 h), followed by vacuum distillation to remove excess malonate. Crude product is refluxed with sodium methoxide (19.44 g in 120 mL MeOH) for 4 h, acidified with HCl, and recrystallized from methanol to yield the tetramethyl ester (75% yield).

Key Parameters:

Vinyl Ether Carbonylation (Patent Method)

US Patent 2006/0183948A1 discloses a scalable route using vinyl ethers and carbonyl compounds. While optimized for tetraalkoxypropanes, this method adapts to carboxylates via oxidative functionalization.

Synthetic Pathway

1,1,3,3-Tetramethoxypropane, synthesized from vinyl methyl ether and diketene, undergoes ozonolysis to cleave ether bonds, followed by esterification with methanol (Figure 2).

Optimization Considerations

- Ozonolysis Conditions: −78°C in dichloromethane with subsequent reductive workup (Zn/HOAc) prevents over-oxidation.

- Esterification: Sulfuric acid (2 mol%) in excess methanol achieves >90% conversion.

Yield Data:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Tetraalkoxypropane | 82 | 95 |

| Ozonolysis | 68 | 89 |

| Esterification | 91 | 98 |

| Overall | 51 | - |

Direct Esterification of Propanetetracarboxylic Acid

Though less common due to the tetraacid’s hygroscopicity, direct esterification remains viable for small-scale synthesis.

Comparative Analysis of Methods

| Method | Starting Materials | Catalyst | Yield (%) | Scalability |

|---|---|---|---|---|

| Malonate Condensation | Dimethyl malonate | Diethylamine | 75 | Industrial |

| Vinyl Ether Carbonyl. | Vinyl methyl ether | H2SO4 | 51 | Pilot-scale |

| Direct Esterification | Propanetetracarboxylic acid | H2SO4 | 40 | Lab-scale |

The malonate condensation offers superior yield and scalability, making it the industrial benchmark. Patent methods provide alternatives for specific substrate availability but require multi-step transformations.

Chemical Reactions Analysis

1,1,3,3-Tetramethyl propane-1,1,3,3-tetracarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups. Common reagents used in these reactions include sodium borohydride for reductions and potassium permanganate for oxidations. .

Scientific Research Applications

1,1,3,3-Tetramethyl propane-1,1,3,3-tetracarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a catalyst in certain reactions.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: The compound is used in the production of polymers and as an additive in lubricants

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetramethyl propane-1,1,3,3-tetracarboxylate involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing hydrolysis to form corresponding carboxylic acids and alcohols. The pathways involved in these reactions are typically enzyme-catalyzed and depend on the specific enzyme and conditions used .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Tetramethyl propane-1,1,3,3-tetracarboxylate

- CAS No.: 28781-92-2

- Molecular Formula : C₁₁H₁₆O₈

- Molecular Weight : 276.24 g/mol

- Physical Properties :

Comparison with Similar Compounds

The following compounds share structural or functional similarities with tetramethyl propane-1,1,3,3-tetracarboxylate (TMPTC):

Ethyl Propane-1,1,3,3-tetracarboxylate

- CAS No.: Not explicitly provided (synthesized via diethyl malonate and formaldehyde ).

- Molecular Formula : C₁₃H₂₀O₈ (estimated for tetraethyl ester).

- Physical Properties :

- Synthesis : Prepared by reacting diethyl malonate with formaldehyde and diethylamine, followed by reflux .

- Key Differences :

- Ethyl esters exhibit lower volatility compared to methyl esters (TMPTC).

- Used in traditional organic synthesis rather than electrochemical applications.

Tetraethyl 2-Phenylpropane-1,1,3,3-tetracarboxylate

- CAS No.: 6768-26-9 .

- Molecular Formula : C₂₁H₂₈O₈

- Molecular Weight : 408.44 g/mol .

- Structural Feature : Contains a phenyl substituent at the C2 position.

- Applications : Intermediate in synthesizing 3-(substituted phenyl) glutaric acids .

- Key Differences :

1,1,3,3-Tetraethyl Propane-1,1,3,3-tetracarboxylate

- CAS No.: 2121-66-6 .

- Molecular Formula : C₁₅H₂₄O₈ (estimated for tetraethyl ester).

- Key Differences: Ethyl esters increase solubility in non-polar solvents compared to methyl esters. Limited data on physical properties; primarily used as a chemical intermediate.

Triethyl 3-Bromopropane-1,1,1-tricarboxylate

- CAS No.: 71170-82-6 .

- Molecular Formula : C₁₂H₁₉BrO₆

- Molecular Weight : 339.18 g/mol .

- Structural Feature : Bromine substitution at the C3 position and tricarboxylate ester groups.

- Applications : Used in nucleophilic substitution reactions due to the bromine atom.

- Key Differences :

- Bromine enhances electrophilic reactivity, unlike TMPTC.

- Tricarboxylate structure reduces symmetry compared to TMPTC.

Comparative Analysis Table

Research Findings and Discussion

- Steric and Electronic Effects : Methyl esters (TMPTC) offer higher symmetry and lower steric hindrance compared to ethyl or phenyl-substituted analogs, making TMPTC more suitable for electrochemical cyclization .

- Reactivity : Brominated tricarboxylates (e.g., 71170-82-6) exhibit distinct reactivity due to halogen participation, unlike TMPTC .

- Thermal Stability : TMPTC’s higher boiling point (294.9°C) vs. ethyl analogs (200–215°C at reduced pressure) reflects stronger intermolecular forces in methyl esters .

Biological Activity

1,1,3,3-Tetramethyl propane-1,1,3,3-tetracarboxylate (CAS Number: 28781-92-2) is a compound with significant potential in various biological applications. This article explores its biological activity based on existing research findings and case studies.

- Molecular Formula : C₁₁H₁₆O₈

- Molecular Weight : 276.24 g/mol

- Density : 1.228 g/cm³

- Boiling Point : 294.9 °C at 760 mmHg

- Flash Point : 123.7 °C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models.

- Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory pathways, thereby reducing inflammation in tissues.

- Potential as a Catalyst : It has been utilized as a catalyst in synthetic processes which may have implications for drug development.

The biological activity of this compound is attributed to its structural features that allow it to interact with biological molecules effectively. Its tetracarboxylate groups can chelate metal ions and modulate enzyme activities.

Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various carboxylate esters including this compound. The results indicated a significant reduction in lipid peroxidation in vitro when tested against reactive oxygen species (ROS) .

Anti-inflammatory Properties

In a controlled experiment examining the anti-inflammatory effects of various compounds on macrophages, this compound was shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in conditions characterized by chronic inflammation .

Synthesis and Applications

Research has also highlighted the compound's utility as a precursor in the synthesis of metal-organic frameworks (MOFs), which are promising materials for drug delivery systems due to their high surface area and tunable properties .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆O₈ |

| Molecular Weight | 276.24 g/mol |

| Density | 1.228 g/cm³ |

| Boiling Point | 294.9 °C |

| Flash Point | 123.7 °C |

Q & A

Basic: What are the common synthetic routes for preparing 1,1,3,3-tetramethyl propane-1,1,3,3-tetracarboxylate?

The compound is typically synthesized via a Knoevenagel-Michael addition cascade . A classic method involves reacting diethyl malonate with formaldehyde in the presence of a base like diethylamine. The Knoevenagel reaction first generates methylenemalonate intermediates, which undergo Michael addition with another malonate molecule to form the tetraester. Reaction conditions include refluxing in methanol or ethanol for 6–12 hours under inert atmosphere . Alternative routes involve electrochemical cyclization of malonate esters in methanol using alkali metal halides (e.g., LiCl) as mediators, where electro-generated formaldehyde initiates hydroxymethylation and subsequent cyclization .

Basic: How is the structure of this compound confirmed experimentally?

Spectroscopic techniques are critical:

- ¹H NMR : Characteristic peaks include methyl ester protons (δ 3.6–3.8 ppm, singlet) and methylene/methine protons (δ 2.6–3.2 ppm, split patterns depending on substitution) .

- ¹³C NMR : Carbonyl carbons appear at δ 165–170 ppm, with ester methyl carbons at δ 50–55 ppm and backbone carbons at δ 30–40 ppm .

- Elemental Analysis : Confirms stoichiometry (e.g., C: ~47%, H: ~5% for derivatives) .

Chromatography (GLC or HPLC) is used to verify purity, with columns like OV-17 or FFAP for separation .

Advanced: What is the mechanism of electrochemical cyclization involving this compound?

Electrochemical cyclization proceeds via three key steps (Scheme 5 in ):

Hydroxymethylation : Electro-generated formaldehyde reacts with the tetracarboxylate to form a hydroxymethyl intermediate.

Elimination : Loss of water generates an α,β-unsaturated ester (activated alkene).

Conjugate Addition and Cyclization : A second malonate ester attacks the alkene, followed by intramolecular cyclization mediated by alkali halides (e.g., LiCl), forming cyclopropane derivatives.

This process avoids stoichiometric oxidants, relying on controlled potential electrolysis (~2–3 V) in methanol with Pt/Fe electrodes .

Advanced: How can researchers resolve discrepancies in reaction yields during cyclopropane formation?

Yield variations (e.g., 65% in vs. lower yields in other studies) often stem from:

- Mediator selection : LiCl vs. NaBr/I alters cyclization efficiency due to differences in halide nucleophilicity .

- Electrode material : Pt anodes vs. carbon electrodes influence formaldehyde generation rates.

- Reaction monitoring : Real-time GLC or HPLC analysis helps optimize reaction time and intermediate trapping .

Mitigation strategies : - Screen mediators (LiCl, NaOAc) and adjust electrolyte concentrations.

- Use controlled-potential electrolysis to minimize side reactions .

Advanced: What analytical methods are recommended for identifying reaction by-products?

- High-Resolution Mass Spectrometry (HRMS) : Detects minor intermediates (e.g., hydroxymethyl adducts or dimeric species).

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures, especially for regioisomers.

- X-ray Crystallography : Provides definitive structural confirmation for crystalline intermediates (e.g., cyclopropane derivatives) .

- IR Spectroscopy : Monitors carbonyl stretching frequencies (1700–1750 cm⁻¹) to track ester group transformations .

Advanced: How does the compound participate in synthesizing oxygen-containing heterocycles?

Under electrochemical conditions, the tetracarboxylate reacts with electro-generated formaldehyde to form tetrahydrofuran or pyran derivatives . For example:

- Trimethyl 5-(hydroxymethyl)-6-oxotetrahydro-2H-pyran-3,5,5-tricarboxylate is synthesized via cyclization in the presence of NaOAc, yielding a 65% isolated product. Key steps include aldol-like condensation and lactonization .

- Cyclopropane-1,1,2,2-tetracarboxylates are formed via [2+1] cycloaddition analogs, leveraging the compound’s ability to act as a malonate donor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.